molecular formula C6H12N2O3 B13951683 6-Hydroxy-6-oxonorleucinamide CAS No. 90485-83-9

6-Hydroxy-6-oxonorleucinamide

Cat. No.: B13951683
CAS No.: 90485-83-9
M. Wt: 160.17 g/mol
InChI Key: ONWORFCWNLEBMF-UHFFFAOYSA-N
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Description

6-Hydroxy-6-oxonorleucinamide is a synthetic compound with potential applications in various fields of scientific research. This compound is characterized by its unique chemical structure, which includes a hydroxyl group and an oxo group attached to a norleucinamide backbone. The presence of these functional groups imparts specific chemical properties and reactivity to the compound, making it a subject of interest in organic chemistry and related disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Hydroxy-6-oxonorleucinamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Norleucinamide Backbone: This step involves the preparation of norleucinamide through the reaction of norleucine with an appropriate amine source under controlled conditions.

    Introduction of the Hydroxyl Group: The hydroxyl group is introduced via a hydroxylation reaction, often using reagents such as hydrogen peroxide or osmium tetroxide.

    Introduction of the Oxo Group: The oxo group is introduced through an oxidation reaction, typically using oxidizing agents like potassium permanganate or chromium trioxide.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Advanced techniques such as continuous flow synthesis and catalytic processes may be employed to enhance efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

6-Hydroxy-6-oxonorleucinamide undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional oxo groups or to form carboxylic acids.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, yielding dihydroxy derivatives.

    Substitution: The hydroxyl and oxo groups can participate in substitution reactions, where they are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide are commonly used oxidizing agents.

    Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

    Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids and ketones.

    Reduction: Dihydroxy derivatives.

    Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

6-Hydroxy-6-oxonorleucinamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and enzyme interactions.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a diagnostic tool.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 6-Hydroxy-6-oxonorleucinamide involves its interaction with specific molecular targets and pathways. The hydroxyl and oxo groups play a crucial role in these interactions, enabling the compound to form hydrogen bonds and participate in redox reactions. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    6-Hydroxy-2-naphthoic acid: Shares the hydroxyl group but differs in the aromatic structure.

    6-Hydroxybenzofuran: Contains a hydroxyl group and a furan ring.

    6-Hydroxydopamine: A neurotoxin with a hydroxyl group and an amine group.

Uniqueness

6-Hydroxy-6-oxonorleucinamide is unique due to its specific combination of functional groups and its norleucinamide backbone. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Properties

CAS No.

90485-83-9

Molecular Formula

C6H12N2O3

Molecular Weight

160.17 g/mol

IUPAC Name

5,6-diamino-6-oxohexanoic acid

InChI

InChI=1S/C6H12N2O3/c7-4(6(8)11)2-1-3-5(9)10/h4H,1-3,7H2,(H2,8,11)(H,9,10)

InChI Key

ONWORFCWNLEBMF-UHFFFAOYSA-N

Canonical SMILES

C(CC(C(=O)N)N)CC(=O)O

Origin of Product

United States

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